
2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol is a compound with the molecular formula C17H18N2O7 and a molecular weight of 362.334 g/mol . This compound is known for its unique chemical structure, which includes both a dinitrobenzoic acid moiety and a propan-2-ylphenylmethanol group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol typically involves the nitration of benzoic acid followed by esterification with (4-propan-2-ylphenyl)methanol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions of the benzoic acid ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride, resulting in the formation of amino derivatives.
Scientific Research Applications
2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
2,4-Dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol can be compared with other similar compounds, such as:
2,4-Dinitrobenzoic acid: This compound lacks the (4-propan-2-ylphenyl)methanol group and has different chemical properties and applications.
3,5-Dinitrobenzoic acid: Similar to 2,4-Dinitrobenzoic acid but with nitro groups at the 3 and 5 positions, leading to different reactivity and uses.
2,4-Dinitrophenol: This compound has a hydroxyl group instead of a carboxylic acid group, resulting in distinct chemical behavior and applications.
Properties
CAS No. |
112054-88-3 |
|---|---|
Molecular Formula |
C17H18N2O7 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2,4-dinitrobenzoic acid;(4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H14O.C7H4N2O6/c1-8(2)10-5-3-9(7-11)4-6-10;10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h3-6,8,11H,7H2,1-2H3;1-3H,(H,10,11) |
InChI Key |
YJTJJCLZXJUSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CO.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



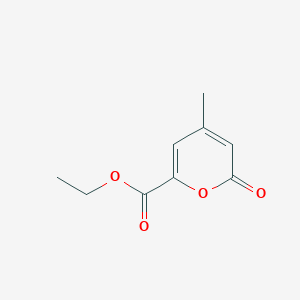
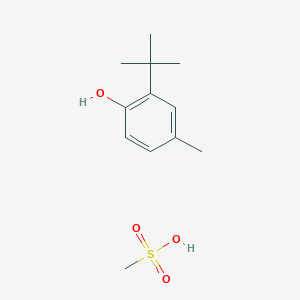
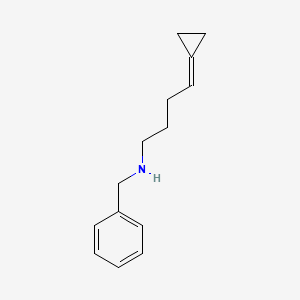
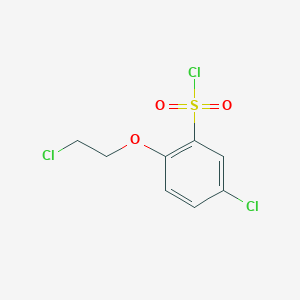
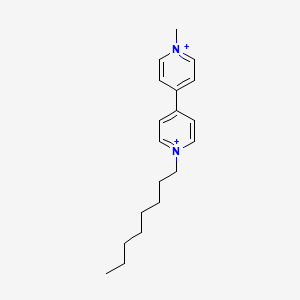
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)

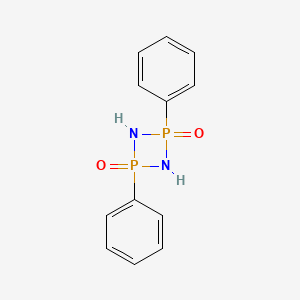
![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
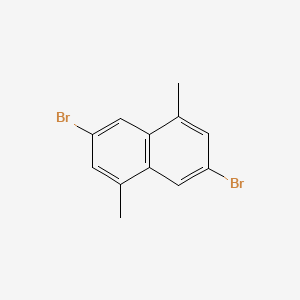
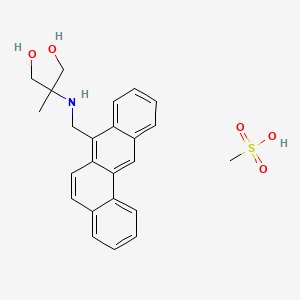
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
